3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O It is characterized by the presence of a hydroxyl group (-OH) attached to a propynyl group, which is further connected to a trimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4,6-trimethylphenylacetylene with formaldehyde in the presence of a base. The reaction proceeds via the addition of the acetylene to the formaldehyde, followed by a rearrangement to form the desired product. Common bases used in this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-one.
Reduction: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-en-1-ol or 3-(2,4,6-Trimethylphenyl)propan-1-ol.
Substitution: Formation of 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-chloride.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can modulate the activity of enzymes and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): A simpler compound with similar reactivity but lacking the trimethylphenyl group.
3-Trimethylsilyl-2-propyn-1-ol: Contains a trimethylsilyl group instead of a trimethylphenyl group, leading to different chemical properties.
Uniqueness
3-(2,4,6-Trimethylphenyl)prop-2-yn-1-ol is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
774-10-7 |
---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-(2,4,6-trimethylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,6H2,1-3H3 |
InChI-Schlüssel |
IUDAJVZEUIDFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C#CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.